Nandrolone decanoate

Descripción general

Descripción

El decanoato de nandrolona, comúnmente conocido por su nombre comercial Deca-Durabolin, es un andrógeno sintético y un esteroide anabólico. Se utiliza principalmente en el tratamiento de anemias, síndromes de desgaste y osteoporosis en mujeres menopáusicas . Este compuesto se administra mediante inyección intramuscular o subcutánea y es conocido por sus fuertes efectos anabólicos y efectos androgénicos relativamente leves .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El decanoato de nandrolona se sintetiza mediante la esterificación de la nandrolona con ácido decanoico. El proceso generalmente implica los siguientes pasos:

Síntesis de Nandrolona: La nandrolona se sintetiza a partir de estrona o testosterona a través de una serie de reacciones químicas, incluidas la reducción y la oxidación.

Métodos de Producción Industrial

La producción industrial de decanoato de nandrolona implica procesos de esterificación a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso está optimizado para la eficiencia y la rentabilidad, utilizando a menudo técnicas avanzadas como reactores de flujo continuo.

Análisis De Reacciones Químicas

Tipos de Reacciones

El decanoato de nandrolona experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en el decanoato de nandrolona se puede hidrolizar para producir nandrolona y ácido decanoico.

Reducción: El decanoato de nandrolona se puede reducir para formar 5α-dihidronandrolona.

Reactivos y Condiciones Comunes

Hidrólisis: Condiciones ácidas o básicas, a menudo utilizando ácido clorhídrico o hidróxido de sodio.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.

Productos Principales

Hidrólisis: Nandrolona y ácido decanoico.

Reducción: 5α-dihidronandrolona.

Oxidación: 19-norandrosterona y 19-noretiocholanolona.

Aplicaciones Científicas De Investigación

Nandrolone decanoate is a synthetic anabolic steroid with various clinical applications, including the treatment of anemia, muscle wasting diseases, and joint pain . It is a derivative of 19-nortestosterone, maximizing anabolic effects while minimizing androgenic ones .

Scientific Research Applications

Clinical Use: this compound has applications in treating burns, post-radiation therapy, post-surgery recovery, trauma, and different forms of anemia . It is also used in treating chronic kidney disease and osteoporosis in postmenopausal women .

HIV/AIDS: this compound therapy may be safe and beneficial in reversing weight loss and lean tissue loss in women with HIV infection . In a randomized, double-blind, placebo-controlled study, HIV-infected women with weight loss received 100 mg of this compound or a placebo every other week for 12 weeks, followed by open-label therapy for 12 weeks . The results showed significant increases in lean body mass (LBM) and weight compared to the placebo group .

Muscle Growth and Joint Healing: Nandrolone has been studied for its potential role in joint healing and muscle growth . It stimulates the formation of extra-osseous collagen and soft tissue . Additionally, this compound relieves joint pain in hypogonadal men .

Cancer Treatment: Nandrolone has shown therapeutic applications in cancer treatment, particularly in fighting neoplastic cachexia and anemia associated with leukemia . It can also impair the expression of key enzymes for steroid biosynthesis, producing anti-proliferative effects similar to androgen receptor inhibitors in prostate and breast cancers .

Other Applications: Nandrolone has been investigated for treating osteoporosis, increasing gastrointestinal and renal tubular absorption of calcium, and decreasing bone reabsorption . It has also shown promise in treating sarcopenic states commonly observed in advanced chronic obstructive pulmonary disease (COPD) and end-stage renal disease (ESRD) .

Preclinical Studies

Achilles Tendons: A study on Wistar rats examined the impact of anabolic androgenic steroids on Achilles tendons . The results indicated that anabolic steroids could reverse the beneficial effects of exercise, leading to inferior maximal stress values and collagen dysplasia .

Central Nervous System: Studies on rats showed that chronic treatment with this compound (ND) changes GABAergic transmission in neural circuits . Nandrolone treatment also decreased circulating corticosterone (CORT) levels, suggesting that it could impair CORT adrenal release by acting on the gene transcription of enzymes involved in CORT synthesis .

Glucose Uptake: Nandrolone, but not testosterone, enhanced insulin-independent glucose uptake, suggesting its potential in contraception .

Stem Cell-Like Phenotype: Nandrolone induces a stem cell-like phenotype in human mesenchymal stromal cells (hMSCs), as evidenced by increased expression of stemness markers, elevated ROS production, and changes in metabolic pathways .

Data Table

Case Studies

While specific detailed case studies were not available in the search results, the following points can be inferred:

- HIV/AIDS: A study involving 38 HIV-infected women with weight loss showed that this compound led to significant gains in weight and lean body mass over a 12-week period .

- Hypogonadal Men: this compound has demonstrated favorable effects on joint pain in hypogonadal men .

- Anemia: this compound is used to treat anemia in patients with chronic renal failure .

- Illicit Use: A case report mentioned an Indian woman who was prescribed this compound injections by an unqualified medical practitioner for non-specified reasons .

Mecanismo De Acción

El decanoato de nandrolona ejerce sus efectos al unirse a los receptores de andrógenos en varios tejidos. Esta unión activa el receptor de andrógenos, lo que lleva a cambios en la expresión genética que promueven efectos anabólicos como el aumento de la síntesis de proteínas y la retención de nitrógeno en los músculos. El compuesto también tiene actividad progestogénica, lo que contribuye a sus efectos terapéuticos en el tratamiento de la anemia y la osteoporosis .

Comparación Con Compuestos Similares

Compuestos Similares

Fenilpropionato de nandrolona: Otro éster de nandrolona con una vida media más corta.

Enantato de testosterona: Un esteroide anabólico con una proporción anabólica-androgénica similar pero diferente farmacocinética.

Undecilenato de boldenona: Un esteroide anabólico sintético con propiedades anabólicas similares pero diferente estructura química.

Singularidad

El decanoato de nandrolona es único debido a su larga vida media y su perfil de efectos secundarios leves, lo que lo hace particularmente adecuado para el uso terapéutico a largo plazo. Sus fuertes efectos anabólicos y sus efectos androgénicos relativamente débiles proporcionan un equilibrio favorable para el tratamiento de afecciones como el desgaste muscular y la osteoporosis .

Actividad Biológica

Nandrolone decanoate (ND) is an anabolic androgenic steroid (AAS) that has gained attention in both clinical and illicit contexts due to its potent anabolic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects based on diverse research findings.

This compound is primarily an agonist of the androgen receptor (AR). Upon administration, it is hydrolyzed to nandrolone, which then binds to ARs in target tissues. This interaction triggers a series of cellular events:

- Cellular Uptake and Activation : Nandrolone enters cells via receptor-mediated endocytosis. Once bound to AR, it undergoes a conformational change, allowing it to enter the nucleus and regulate gene transcription by binding to specific DNA sequences .

- Signal Transduction Pathways : Besides direct transcriptional regulation, nandrolone can activate various signaling pathways such as ERK, Akt, and MAPK, influencing cellular growth and metabolism .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Following intramuscular injection, a 50 mg dose achieves a mean peak concentration (Cmax) in plasma within 24-48 hours.

- Half-life : The drug has a prolonged half-life due to its decanoate ester, allowing for less frequent dosing compared to other steroids .

- Metabolism : It is metabolized primarily by 5α-reductase into 5α-dihydronandrolone and other metabolites that can be detected in urine .

Therapeutic Uses

This compound is indicated for various medical conditions:

- Anemia : It is used in patients with renal insufficiency to stimulate erythropoiesis by increasing hemoglobin levels .

- Muscle Wasting Disorders : ND is employed in treating patients with chronic diseases that lead to muscle loss.

- Bone Health : It has been shown to promote bone density in postmenopausal women with osteoporosis .

Anabolic Effects

This compound promotes muscle hypertrophy and strength gains through several mechanisms:

- Increased Protein Synthesis : ND enhances the rate of protein synthesis in muscle tissues, contributing to muscle growth.

- Collagen Synthesis : It influences collagen production, which may aid in tendon repair .

Metabolic Effects

Research indicates that nandrolone impacts metabolic processes:

- Mitochondrial Function : ND has been shown to inhibit mitochondrial respiration in liver cells (HepG2), leading to increased reactive oxygen species (ROS) production. This suggests a cytostatic effect rather than cytotoxicity .

- Hormonal Regulation : ND alters the expression of key hormones involved in metabolism, such as insulin-like growth factor 1 (IGF-1), further influencing metabolic pathways .

Study on Hypothalamic Activity

A study demonstrated that this compound significantly reduced substance P endopeptidase-like activity in the hypothalamus of rats by 43%, indicating potential effects on neuropeptide signaling involved in appetite regulation .

Tendon Biomechanics

In another study involving Wistar rats, ND administration alongside exercise resulted in inferior biomechanical properties of Achilles tendons compared to exercise alone. Histological examination revealed collagen dysplasia and increased epitendon thickness in steroid-treated groups, suggesting adverse effects on tendon health despite concurrent exercise .

Side Effects and Risks

While this compound has therapeutic benefits, it also poses risks:

- Cardiovascular Issues : Long-term use can lead to hypertension and alterations in lipid profiles.

- Psychiatric Effects : Users may experience mood swings, aggression, and other psychological effects due to its influence on neurotransmitter systems .

- Endocrine Disruption : ND can disrupt normal hormonal balance, leading to conditions such as gynecomastia or testicular atrophy.

Propiedades

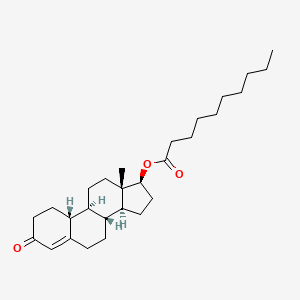

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKMORAXJQQSR-MOPIKTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023352 | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors. | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

360-70-3 | |

| Record name | Nandrolone decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone decanoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32-35, 118 °C | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.